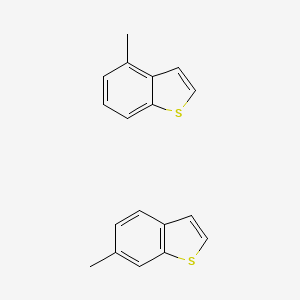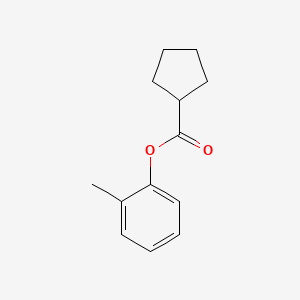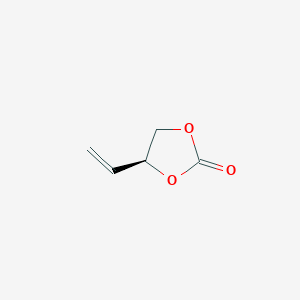
5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound belonging to the class of barbiturates. Barbiturates are known for their central nervous system depressant properties and have been used in medicine primarily as sedatives and anesthetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of urea with malonic acid derivatives, followed by cyclization and alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the proper formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Thiopental: A short-acting barbiturate used in the induction of anesthesia.
Uniqueness
5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates. Its cycloheptenyl group may contribute to different binding affinities and metabolic pathways, making it a subject of interest in medicinal chemistry research.
Properties
CAS No. |
54965-32-1 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
5-(cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H22N2O3/c1-4-15(11-9-7-5-6-8-10-11)12(18)16(2)14(20)17(3)13(15)19/h9H,4-8,10H2,1-3H3 |
InChI Key |
IOWZYALHIKMITA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
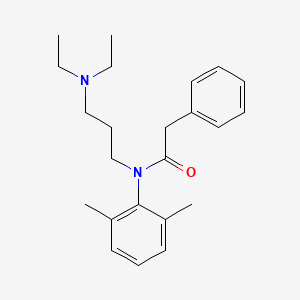
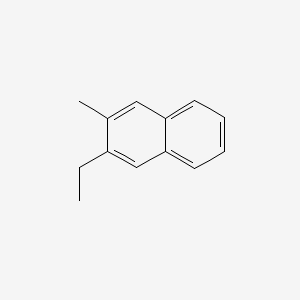

![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
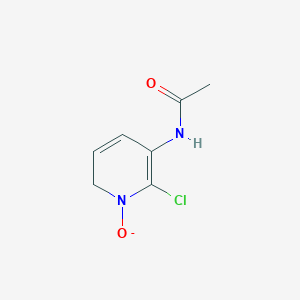
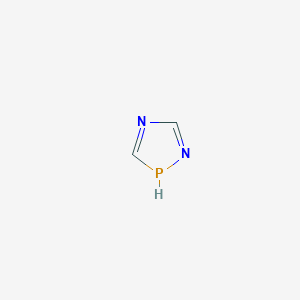
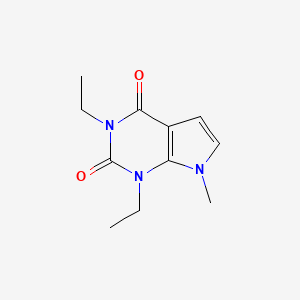


![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
